molecular formula C26H23NO6 B11149717 N-[2-(4-hydroxyphenyl)ethyl]-2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide

N-[2-(4-hydroxyphenyl)ethyl]-2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide

Cat. No.: B11149717
M. Wt: 445.5 g/mol
InChI Key: SXYRBGWZBFRWQZ-UHFFFAOYSA-N
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Description

N-[2-(4-hydroxyphenyl)ethyl]-2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a hydroxyphenyl group, a methoxy-2-oxo-2H-chromenyl group, and a phenoxyacetamide group, making it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-hydroxyphenyl)ethyl]-2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 4-hydroxyphenylethylamine and 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid. These intermediates are then coupled using appropriate reagents and catalysts under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-hydroxyphenyl)ethyl]-2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl group in the chromenyl moiety can be reduced to form alcohols.

    Substitution: The phenoxyacetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group may yield quinones, while reduction of the chromenyl carbonyl group may produce alcohols.

Scientific Research Applications

N-[2-(4-hydroxyphenyl)ethyl]-2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-hydroxyphenyl)ethyl]-2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group may interact with enzymes and receptors, modulating their activity. The chromenyl moiety may contribute to the compound’s antioxidant properties by scavenging free radicals. Overall, the compound’s effects are mediated through a combination of molecular interactions and biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar structural features.

    Lysine compound with 4-(2’,4’-di-F-(1,1’-bi-ph)-4-yl)-2-me-4-oxobutanoic acid: Another compound with comparable functional groups.

    (2E)-2-butenedioic acid compound with 2-(diethylamino)-N-(5,5-dioxido-6,11-dihydrodibenzo[b,e]thiepin-11-yl)acetamide: Shares some structural similarities.

Uniqueness

N-[2-(4-hydroxyphenyl)ethyl]-2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H23NO6

Molecular Weight

445.5 g/mol

IUPAC Name

N-[2-(4-hydroxyphenyl)ethyl]-2-[4-(6-methoxy-2-oxochromen-3-yl)phenoxy]acetamide

InChI

InChI=1S/C26H23NO6/c1-31-22-10-11-24-19(14-22)15-23(26(30)33-24)18-4-8-21(9-5-18)32-16-25(29)27-13-12-17-2-6-20(28)7-3-17/h2-11,14-15,28H,12-13,16H2,1H3,(H,27,29)

InChI Key

SXYRBGWZBFRWQZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=CC=C(C=C3)OCC(=O)NCCC4=CC=C(C=C4)O

Origin of Product

United States

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